molecular formula C19H11F3N4O2 B4418620 2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine

2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine

Cat. No.: B4418620
M. Wt: 384.3 g/mol
InChI Key: UUMVFRDNDDSUBR-UHFFFAOYSA-N
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Description

2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced compounds with different functional groups.

Scientific Research Applications

2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and oxadiazole moiety contribute to its unique chemical properties, allowing it to interact with enzymes, receptors, and other biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: This compound shares the trifluoromethyl group and pyridine ring but lacks the oxadiazole moiety.

    Pyridine-oxadiazole derivatives: These compounds contain the oxadiazole ring and pyridine ring but may have different substituents.

Uniqueness

2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable molecule for various research applications .

Properties

IUPAC Name

5-pyridin-3-yl-3-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4O2/c20-19(21,22)14-5-8-16(24-11-14)27-15-6-3-12(4-7-15)17-25-18(28-26-17)13-2-1-9-23-10-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMVFRDNDDSUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)C3=CC=C(C=C3)OC4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine
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2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine
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2-{4-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-5-(trifluoromethyl)pyridine

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